BenchChemオンラインストアへようこそ!

tert-Butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride

Antibacterial Quinolone Structure-Activity Relationship

tert-Butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride (CAS 2173637-27-7) is a single-enantiomer, Boc-protected chiral pyrrolidine derivative with the molecular formula C₁₀H₂₁ClN₂O₂ and a molecular weight of 236.74 g/mol. It belongs to the class of trans-3-amino-4-methylpyrrolidine building blocks, which serve as critical intermediates in the synthesis of quinoline and naphthyridine antibacterial and antitumor agents.

Molecular Formula C10H21ClN2O2
Molecular Weight 236.74
CAS No. 2173637-27-7
Cat. No. B3116547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride
CAS2173637-27-7
Molecular FormulaC10H21ClN2O2
Molecular Weight236.74
Structural Identifiers
SMILESCC1CNCC1NC(=O)OC(C)(C)C.Cl
InChIInChI=1S/C10H20N2O2.ClH/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4;/h7-8,11H,5-6H2,1-4H3,(H,12,13);1H/t7-,8-;/m0./s1
InChIKeyRZXBZGWTVRXEHJ-WSZWBAFRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate Hydrochloride (CAS 2173637-27-7): Chiral Pyrrolidine Building Block for Stereochemically Defined Drug Discovery


tert-Butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride (CAS 2173637-27-7) is a single-enantiomer, Boc-protected chiral pyrrolidine derivative with the molecular formula C₁₀H₂₁ClN₂O₂ and a molecular weight of 236.74 g/mol . It belongs to the class of trans-3-amino-4-methylpyrrolidine building blocks, which serve as critical intermediates in the synthesis of quinoline and naphthyridine antibacterial and antitumor agents [1]. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the 3-amino position and a methyl substituent at the 4-position of the pyrrolidine ring, with defined (3R,4S) absolute stereochemistry. This specific stereochemical configuration is non-interchangeable with its diastereomers and enantiomers, as documented in structure-activity relationship studies where the absolute stereochemistry at the pyrrolidine asymmetric centers was shown to be critical for maintaining biological activity [1].

Why Generic Substitution Fails for tert-Butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate Hydrochloride: Stereochemical Specificity Drives Biological Outcome


Generic substitution among stereoisomers of 4-methylpyrrolidin-3-ylcarbamate derivatives is not scientifically valid because the 4-methylpyrrolidine scaffold contains two chiral centers, yielding four possible stereoisomers—(3R,4S), (3S,4R), (3R,4R), and (3S,4S)—each with distinct three-dimensional orientations that govern molecular recognition at biological targets . The Miyamoto et al. studies demonstrated that quinoline derivatives bearing (3R,4S)-3-amino-4-methylpyrrolidine at the C-7 position exhibited antibacterial activity equal or superior to ciprofloxacin and ofloxacin against both Gram-positive and Gram-negative bacteria, whereas alternative stereoisomers showed different activity profiles [1]. Conversely, the clinical-stage PDE9A inhibitor PF-04447943 employs the (3S,4S) stereoisomer, achieving a Ki of 2.8 nM against human PDE9A [2]. These divergent therapeutic applications—antibacterial/antitumor for (3R,4S) versus CNS cognition for (3S,4S)—demonstrate that stereochemistry, not merely the chemical scaffold, determines biological target engagement. Procurement of the incorrect stereoisomer, a racemic mixture, or a rel-(3R,4S) designation without defined enantiopurity introduces uncontrolled variables into structure-activity relationship studies and synthetic route development, compromising experimental reproducibility and downstream biological interpretation [1].

Quantitative Differentiation Evidence: tert-Butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate Hydrochloride vs. Stereoisomers and Alternatives


Antibacterial Potency: (3R,4S)-Configured Quinolones Demonstrate MICs Comparable to or Surpassing Ciprofloxacin and Ofloxacin

The (3R,4S)-3-amino-4-methylpyrrolidine moiety, for which tert-butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride serves as the direct Boc-protected precursor, has been incorporated into quinoline antibacterial agents at the C-7 position. Miyamoto et al. demonstrated that this specific stereochemical configuration yielded compounds with in vitro antibacterial activity equal or superior to the clinical standards ciprofloxacin and ofloxacin against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa [1]. The Stereoselective synthesis paper explicitly states that compound 1a, bearing (3R,4S)-3-amino-4-methylpyrrolidine 2 at C-7, exhibited 'highly potent activity equal or superior to those of ciprofloxacin and ofloxacin' [1]. This stereochemical dependence is further corroborated by Di Cesare et al. (J. Med. Chem. 1992), who reported that 'the absolute stereochemistry at the asymmetric centers of the pyrrolidine ring is critical for maintaining good activity,' and that compounds 60 and 61 (3-amino-4-methylpyrrolidine enantiomers) were selected for preclinical evaluation [2]. The (3S,4S) diastereomer, in contrast, has been employed in a completely different therapeutic context—PDE9A inhibition for cognitive disorders [3]—highlighting that biological activity is stereochemistry-specific rather than scaffold-generic.

Antibacterial Quinolone Structure-Activity Relationship

Antitumor Cytotoxicity: (3R,4S)-Configured Naphthyridine Derivative Achieves Sub-Nanomolar IC₅₀ Against Murine P388 Leukemia

The (3R,4S)-3-amino-4-methylpyrrolidine moiety is not limited to antibacterial applications. Tomita et al. reported that when this chiral amine was attached to the naphthyridine ring at the C-7 position of compound 1b, the resulting agent demonstrated potent antitumor activity with an IC₅₀ value of 0.011 μg/mL against Murine P388 Leukemia cells, a potency described as comparable to that of cisplatin [1]. The (3R,4S) stereochemistry of the pyrrolidine moiety was identified as 'an essential structural feature for the activity of compounds 1a and 1b' [1]. This dual therapeutic relevance—antibacterial and antitumor—from the identical chiral building block distinguishes the (3R,4S) configuration from other stereoisomers. For context, cisplatin, a frontline chemotherapeutic agent, typically exhibits IC₅₀ values in the range of 0.1–10 μg/mL against P388 leukemia cells depending on the specific assay conditions, placing the naphthyridine-(3R,4S)-pyrrolidine conjugate among highly potent antitumor agents.

Antitumor Naphthyridine Cytotoxicity

Synthetic Route Efficiency: Six-Step Process from (E)-But-2-ene Acetoacetic Ester with Defined Stepwise Yields for CAS 2173637-27-7

Patent CN109053526A discloses a dedicated six-step chemical synthesis process specifically for (3R,4S)-4-methylpyrrolidin-3-carbamate hydrochloride (CAS 2173637-27-7), using (E)-but-2-ene acetoacetic ester as the starting material [1]. The patent provides fully quantified stepwise yields across two validated embodiments: Step A ((3S,4S)-1-benzyl-4-methylpyrrolidin-3-ethyl formate): 93% and 90% (Embodiment 1 and 2); Step B ((3S,4S)-4-methylpyrrolidin-3-carboxylate hydrochloride): 100% and 98%; Step C ((3S,4S)-1-benzyl 3-ethyl-4-methylpyrrolidin-1,3-dicarboxylic ester): 76.5% and 74.4%; Step D ((3R,4R)-1-(benzyloxycarbonyl)-4-methylpyrrolidin-3-carboxylic acid): 26.8% and 31.9%; Step E ((3R,4S)-3-(tert-butoxycarbonyl)-4-methylpyrrolidin-1-benzyl carboxylate): 48% and 56%; Step F (final product): 58.4% and 49.8% [1]. The key stereochemical inversion from (3S,4S) to (3R,4S) occurs via a Curtius rearrangement (Step E) using diphenyl phosphate azide (DPPA), which is the stereochemistry-defining transformation. In contrast, the (3S,4S)-Boc-amino-4-methylpyrrolidine (CAS 127199-54-6) is synthesized from L-aspartic acid via an entirely different route with an overall yield of approximately 65% [2]. The (3R,4R) isomer (CAS 127199-55-7) similarly requires a distinct synthetic pathway. The availability of a patent-documented, reproducible route with characterized intermediates provides procurement confidence that is absent for less thoroughly documented stereoisomers.

Organic Synthesis Process Chemistry Boc Protection

Stereochemical Fidelity: Single (3R,4S) Enantiomer vs. Racemic or rel-Labeled Preparations and the Implications for Biological Assay Reproducibility

Commercial sources of the target compound (CAS 2173637-27-7) specify the defined (3R,4S) absolute stereochemistry as the hydrochloride salt, with documented purities of 97% or 95% . This is in direct contrast to 'rel-tert-butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate' preparations, where the 'rel' (relative) designation indicates a racemic mixture of (3R,4S) and (3S,4R) enantiomers . Critically, the primary literature on biological activity explicitly states that enantiomerically pure (3R,4S)-3-amino-4-methylpyrrolidine is required: 'they have the disadvantage of requiring the separation of the isomers to obtain the enantiomerically pure form of 2, which is essential for biological activity' [1]. The Di Cesare et al. study further selected single enantiomers (compounds 60 and 61) for preclinical evaluation rather than racemic mixtures, confirming that enantiopurity is a prerequisite for meaningful biological assessment [2]. Procurement of racemic or rel-mixtures introduces a 50% inactive enantiomer burden, confounding IC₅₀/MIC determinations and potentially masking or distorting structure-activity relationships in screening campaigns.

Chiral Purity Enantiomeric Excess Reproducibility

Divergent Therapeutic Trajectories: (3R,4S) Stereochemistry is Associated with Antibacterial/Antitumor Activity, Whereas (3S,4S) Drives PDE9A CNS Inhibition

A comparative analysis of the therapeutic applications of the four stereoisomers of 3-amino-4-methylpyrrolidine reveals a striking stereochemistry-activity dichotomy. The (3R,4S) configuration is validated in antibacterial quinolones (activity equal/superior to ciprofloxacin) and antitumor naphthyridines (IC₅₀ 0.011 μg/mL vs. P388 leukemia) [1]. The (3S,4S) configuration, in contrast, has been advanced into clinical trials as PF-04447943, a selective PDE9A inhibitor with a Ki of 2.8 nM for human PDE9A, targeting cognitive disorders via cGMP modulation in the brain [2]. The (3R,4R) isomer has been explored as an intermediate for DNA gyrase inhibitors with antibacterial activity against Gram-positive and Gram-negative bacteria , while the (3S,4R) isomer's applications are less documented. This stereochemistry-dependent targeting profile means that the choice of stereoisomer at the procurement stage predetermines which therapeutic area and molecular target is accessible to the research program. No single stereoisomer serves all applications, and cross-substitution between (3R,4S) and (3S,4S) would misdirect the research program toward an unintended biological target class.

Target Selectivity Stereochemistry-Activity Relationship Drug Repurposing

Optimal Research and Industrial Application Scenarios for tert-Butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate Hydrochloride (CAS 2173637-27-7)


Medicinal Chemistry: Synthesis of C-7 Substituted Quinolone and Naphthyridine Antibacterial Agents with Activity Benchmarked Against Ciprofloxacin

Researchers developing next-generation fluoroquinolone or naphthyridone antibacterials should procure CAS 2173637-27-7 as the direct Boc-protected precursor to (3R,4S)-3-amino-4-methylpyrrolidine. The free amine, obtained by Boc deprotection under standard acidic conditions (TFA or HCl/dioxane), can be coupled to quinolone-3-carboxylic acid or naphthyridone-3-carboxylic acid cores at the C-7 position. The resulting compounds have demonstrated in vitro antibacterial activity equal or superior to ciprofloxacin and ofloxacin against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa [1]. The stereochemical integrity of the (3R,4S) configuration is critical; use of racemic amine or alternative stereoisomers has been shown to compromise antibacterial potency [1][2]. The patent-documented six-step synthetic route to this building block [3] provides process chemistry confidence for programs expecting to scale beyond medicinal chemistry quantities.

Oncology Drug Discovery: Naphthyridine-Based Antitumor Agents with Cisplatin-Comparable Cytotoxicity Against Leukemia Cell Lines

The (3R,4S)-3-amino-4-methylpyrrolidine moiety, liberated from CAS 2173637-27-7, has demonstrated potent antitumor activity when incorporated into naphthyridine scaffolds. Tomita et al. reported an IC₅₀ of 0.011 μg/mL against Murine P388 Leukemia cells for a naphthyridine derivative bearing this chiral amine at C-7, with potency comparable to cisplatin [1]. This application scenario is particularly relevant for medicinal chemistry teams pursuing structurally novel antitumor agents that operate through non-platinum mechanisms. The Boc-protected hydrochloride salt form provides the amine in a stable, storable format that can be deprotected immediately prior to the final coupling step, minimizing handling of the free amine which may be prone to oxidation or hygroscopicity issues.

Stereochemical SAR Studies: Systematic Comparison of (3R,4S), (3S,4S), (3R,4R), and (3S,4R) Configurations in a Common Pharmacophore

For structure-activity relationship (SAR) campaigns requiring systematic exploration of all four stereoisomers of 3-amino-4-methylpyrrolidine within a single pharmacophore series, CAS 2173637-27-7 serves as the defined (3R,4S) stereochemical reference standard. Complementary procurement of the (3S,4S) isomer (CAS 127199-54-6, free base; or CAS 2102410-18-2, HCl salt) and the (3R,4R) isomer (CAS 127199-55-7, free base; or racemic HCl salt analogs) enables a complete stereochemical matrix. The literature precedent that enantiopure (3R,4S)-amine is 'essential for biological activity' [1] and that Di Cesare et al. selected single enantiomers for preclinical evaluation [2] establishes the scientific necessity of sourcing each stereoisomer as a discrete, well-characterized entity rather than as mixtures or racemates.

Process Chemistry Development: Scale-Up of the Patent-Documented Six-Step Synthetic Route for In-House Manufacturing

Organizations with internal process chemistry capabilities may use CAS 2173637-27-7 as an initial procurement reference standard while developing in-house large-scale synthesis capabilities based on patent CN109053526A [3]. The patent provides fully quantified stepwise yields, reaction conditions (temperatures, concentrations, catalysts), and workup procedures for each of the six synthetic steps at multi-gram scale (5L reaction vessels). The key stereochemistry-defining Curtius rearrangement (Step E, DPPA, 10–60°C, 48–56% yield) is the process bottleneck and the primary target for yield optimization. Comparative analysis with the L-aspartic acid-based route used for the (3S,4S) isomer [4] allows process chemists to evaluate which chiral pool vs. asymmetric synthesis strategy best aligns with their cost, scalability, and intellectual property requirements.

Quote Request

Request a Quote for tert-Butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.